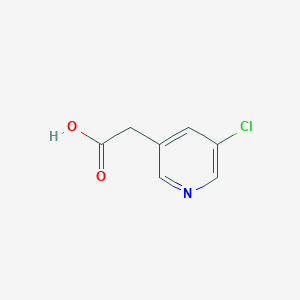

3-Pyridineacetic acid, 5-chloro-

Description

Contextual Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in a vast array of applications, particularly in medicinal chemistry. nih.govsciencepg.com These compounds, characterized by a six-membered ring containing five carbon atoms and one nitrogen atom, are integral to the structure of numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.govnih.gov The versatility of the pyridine scaffold allows for a wide range of chemical modifications, leading to derivatives with diverse biological and pharmacological activities. wisdomlib.orgsarchemlabs.com Researchers have extensively explored pyridine derivatives for their potential as antifungal, antibacterial, anticancer, anti-inflammatory, and antiviral agents. nih.govwisdomlib.orgtandfonline.com Their ability to engage in various biological interactions makes them a privileged scaffold in drug discovery and development. nih.gov

Strategic Importance of the Pyridineacetic Acid Scaffold in Organic Synthesis

Within the broad family of pyridine derivatives, the pyridineacetic acid scaffold is of particular strategic importance in organic synthesis. This structural motif, which features an acetic acid group attached to a pyridine ring, serves as a versatile building block for the creation of more complex molecules. nih.govresearchgate.net The presence of both a basic pyridine ring and an acidic carboxylic acid group allows for a variety of chemical transformations and the formation of different types of intermolecular interactions. nih.govuky.edu This dual functionality makes pyridineacetic acids valuable intermediates in the synthesis of pharmaceuticals and other functional materials. guidechem.com For instance, 3-Pyridylacetic acid hydrochloride is a key intermediate in the synthesis of risedronate sodium, a drug used to treat osteoporosis. chemicalbook.com The ability to modify both the pyridine ring and the acetic acid side chain provides chemists with a powerful tool for fine-tuning the properties of the final products. nih.gov

Rationale for Focused Academic Investigation of 3-Pyridineacetic acid, 5-chloro-

The focused academic investigation of 3-Pyridineacetic acid, 5-chloro- stems from the strategic placement of a chlorine atom on the pyridine ring. The introduction of a halogen atom, such as chlorine, can significantly alter the electronic properties, lipophilicity, and reactivity of the molecule. This, in turn, can have a profound impact on its biological activity and potential applications. The chloro-substituent on the pyridine ring of 3-Pyridineacetic acid, 5-chloro- makes it an interesting candidate for further research and development in various fields.

Overview of Current Research Trajectories Relevant to Halogenated Pyridine Carboxylic Acids

Current research on halogenated pyridine carboxylic acids is multifaceted. One significant area of investigation is their use as building blocks in the synthesis of novel pharmaceutical compounds. ontosight.ai The presence of a halogen atom provides a reactive handle for cross-coupling reactions, allowing for the construction of complex molecular architectures. mdpi.com Furthermore, the specific placement of halogens can influence the conformation of molecules and their ability to form specific intermolecular interactions, such as halogen bonding, which is increasingly being recognized as a significant force in crystal engineering and molecular recognition. mdpi.comrsc.org Researchers are also exploring the impact of halogenation on the biological activity of pyridine carboxylic acids, with studies investigating their potential as enzyme inhibitors and other therapeutic agents. nih.gov

Interactive Data Table: Properties of Pyridineacetic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Pyridineacetic acid | 501-81-5 | C7H7NO2 | 137.14 |

| 3-Pyridineacetic acid hydrochloride | 6419-36-9 | C7H8ClNO2 | 173.60 |

| (3-Chloro-2-pyridinyl)acetic acid | 885167-73-7 | C7H6ClNO2 | Not specified |

| 3-Chloro-5-(trifluoromethyl)pyridine-2-acetic acid | 1000522-34-8 | C8H5ClF3NO2 | 239.58 |

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloropyridin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-6-1-5(2-7(10)11)3-9-4-6/h1,3-4H,2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRBTIHWVMZCAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501305323 | |

| Record name | 5-Chloro-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39891-11-7 | |

| Record name | 5-Chloro-3-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathway Elucidation for 3 Pyridineacetic Acid, 5 Chloro

Diverse Synthetic Routes to 3-Pyridineacetic acid, 5-chloro-

The preparation of 3-Pyridineacetic acid, 5-chloro- can be achieved through several synthetic pathways, each with its own set of advantages and limitations. These methods range from conventional multi-step organic reactions to more modern transition-metal-catalyzed approaches.

Conventional Organic Synthesis Approaches

Traditional methods for synthesizing pyridineacetic acid derivatives often involve the functionalization of a pre-existing pyridine (B92270) ring. One common strategy starts from 3-methylpyridine (B133936) (β-picoline). This can involve side-chain modifications such as chlorination followed by cyanidation and subsequent hydrolysis of the nitrile group to the carboxylic acid.

Another established route utilizes 3-vinylpyridine (B15099) as a starting material. google.com This method typically involves a reaction with morpholine (B109124) and sulfur, followed by hydrolysis with hydrochloric acid to yield the desired product. google.com A variation of this approach, known as the Willgerodt reaction, can also be employed, which involves the formation of a thioamide intermediate that is then hydrolyzed. For instance, reacting 3-vinylpyridine with morpholine and sulfur produces 3-pyridyl thioacetyl morpholine, which upon hydrolysis with hydrochloric acid, yields 3-pyridineacetic acid hydrochloride. google.com This two-step process has been reported to have yields exceeding 86%. google.com

A further method starts with nicotinic acid, which is converted to its ethyl ester. This ester then undergoes a series of reactions, including reduction, chlorination, and cyanidation, followed by hydrolysis to give the final product. guidechem.com However, this route can involve hazardous reagents like potassium cyanide and harsh reaction conditions. guidechem.com

| Starting Material | Key Reagents | Intermediate(s) | Final Product | Reference(s) |

| 3-Methylpyridine | Chlorination/Cyanidation reagents, Acid/Base for hydrolysis | 3-(Chloromethyl)pyridine, 3-Pyridylacetonitrile | 3-Pyridineacetic acid | |

| 3-Vinylpyridine | Morpholine, Sulfur, Hydrochloric acid | 3-Pyridyl thioacetyl morpholine | 3-Pyridineacetic acid hydrochloride | google.com |

| Nicotinic acid | Ethanol (B145695), Sulfuric acid, Reducing agents, Chlorinating agents, Cyanide source | Ethyl nicotinate, etc. | 3-Pyridineacetic acid | guidechem.com |

Transition-Metal-Catalyzed Synthesis Pathways

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the efficient construction of complex molecules. For the synthesis of pyridylacetic acid derivatives, palladium-catalyzed cross-coupling reactions are particularly prominent. nih.gov These methods often involve the coupling of a halopyridine with a suitable C2-synthon. While specific examples for the direct synthesis of 3-Pyridineacetic acid, 5-chloro- using this method are not extensively detailed in the provided results, the general applicability of this approach to substituted pyridylacetates is well-established. nih.gov

A three-component synthesis strategy has been developed for substituted pyridylacetic acid derivatives, which involves the arylation and decarboxylative substitution of Meldrum's acid derivatives. nih.gov This approach utilizes the dual reactivity of Meldrum's acid derivatives, first as nucleophiles in a substitution reaction on activated pyridine-N-oxides, and then as electrophiles that undergo ring-opening and decarboxylation with various nucleophiles. nih.gov This method offers a convenient and versatile route to a diverse range of pyridylacetic acid derivatives. nih.gov

Green Chemistry Principles Applied to Synthetic Route Design

The application of green chemistry principles aims to design chemical processes that are more environmentally benign. In the context of synthesizing pyridineacetic acid derivatives, this can involve the use of less hazardous reagents and solvents, as well as improving reaction efficiency to reduce waste.

One example of a greener approach is the optimization of the Willgerodt-Kindler reaction. guidechem.com By using sodium methoxide (B1231860) instead of sodium ethoxide and optimizing the ratio of raw materials, the reaction time can be significantly shortened, and the yield can be increased. guidechem.com Furthermore, the use of propylene (B89431) glycol for precipitation simplifies the workup process. guidechem.com

The direct hydrolysis of intermediates without extensive purification can also contribute to a more sustainable process by reducing solvent usage and waste generation. For instance, in some procedures, the crude product from the Willgerodt reaction can be directly hydrolyzed to the final product.

Optimization of Reaction Parameters and Yield Enhancement for 3-Pyridineacetic acid, 5-chloro- Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing costs and environmental impact.

Kinetic and Thermodynamic Considerations in the Synthesis of the Compound

The rate and equilibrium of the reactions involved in the synthesis of 3-Pyridineacetic acid, 5-chloro- are governed by kinetic and thermodynamic factors. For instance, in the Willgerodt reaction, the reaction time and temperature are critical parameters. google.comguidechem.com Refluxing for an appropriate duration, typically between 4 and 12 hours, is necessary to ensure the complete conversion of the starting material. google.com

In the esterification of nicotinic acid, the reaction is typically heated to reflux for several hours to drive the equilibrium towards the product side. guidechem.com The use of a dehydrating agent like a molecular sieve can also improve the yield by removing water, a byproduct of the reaction. guidechem.com The subsequent hydrolysis of the thioamide or nitrile intermediate is an acid-catalyzed process where the concentration of the acid and the reaction temperature play a significant role in the reaction rate. google.comguidechem.com

Solvent Effects and Reaction Medium Engineering for Process Efficiency

The choice of solvent can have a profound impact on the reaction rate, yield, and selectivity of a chemical transformation. In the synthesis of pyridylacetic acid derivatives, various solvents are employed depending on the specific reaction step.

For the Willgerodt reaction, the reaction is often carried out without a solvent, using an excess of morpholine as both a reactant and a reaction medium. google.com In other cases, ethanol is a common solvent, particularly in the esterification of nicotinic acid and in the neutralization step to precipitate the final product. guidechem.comchemicalbook.com The use of ethyl acetate (B1210297) for extraction is also a common practice for purification. guidechem.com

Reaction medium engineering, such as adjusting the pH, is a critical step in the workup and purification process. For example, after hydrolysis with hydrochloric acid, the reaction mixture is often concentrated under reduced pressure, and the pH may be adjusted to facilitate the crystallization of the hydrochloride salt. google.com The use of activated carbon for decolorization is also a common purification technique. google.comguidechem.com

| Parameter | Effect on Synthesis | Example(s) | Reference(s) |

| Temperature | Influences reaction rate and can affect side product formation. | Refluxing during Willgerodt reaction and hydrolysis. | google.comguidechem.com |

| Reaction Time | Crucial for ensuring complete conversion of reactants. | 4-12 hours for Willgerodt reaction; 4 hours for esterification. | google.comguidechem.com |

| Solvent | Affects solubility of reagents, reaction rate, and ease of workup. | Ethanol for esterification, morpholine as reactant/medium, ethyl acetate for extraction. | google.comguidechem.comchemicalbook.com |

| Catalyst | Can significantly improve reaction rate and selectivity. | Sulfuric acid in esterification; potential for transition-metal catalysts. | guidechem.comnih.gov |

| pH | Critical for product isolation and purification. | Adjustment with potassium carbonate or concentrating hydrochloric acid. | google.comguidechem.com |

Advanced Structural Elucidation and Stereochemical Analysis of 3 Pyridineacetic Acid, 5 Chloro

High-Resolution Spectroscopic Techniques for Structural Confirmation of the Compound.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D-NMR, Solid-State NMR, Diffusion-Ordered Spectroscopy) Applied to the Compound.

There is no specific information available from the search results regarding the application of advanced NMR techniques to "3-Pyridineacetic acid, 5-chloro-".

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of 3-Pyridineacetic acid, 5-chloro-.

Specific high-resolution mass spectrometry data and fragmentation pathway analysis for "3-Pyridineacetic acid, 5-chloro-" are not present in the provided search results.

Vibrational Spectroscopy Methodologies (Infrared and Raman Spectroscopic Analysis) for Compound Characterization.

No specific IR or Raman spectroscopic data for "3-Pyridineacetic acid, 5-chloro-" could be found.

X-ray Crystallography for Precise Molecular Architecture Determination of the Compound.

Single-Crystal X-ray Diffraction Analysis.

There are no findings related to single-crystal X-ray diffraction analysis for "3-Pyridineacetic acid, 5-chloro-".

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Studies.

Information on powder X-ray diffraction studies for "3-Pyridineacetic acid, 5-chloro-" is not available in the search results.

Chiroptical Spectroscopic Methods Applied to 3-Pyridineacetic acid, 5-chloro- (if applicable)

Chiroptical spectroscopy encompasses a group of techniques that probe the three-dimensional structure of chiral molecules by measuring their differential interaction with polarized light. saschirality.org For a molecule to be studied by these methods, it must be chiral, meaning it is non-superimposable on its mirror image. saschirality.orgcas.cz The molecule 3-Pyridineacetic acid, 5-chloro- is achiral. It possesses a plane of symmetry that bisects the pyridine (B92270) ring and the acetic acid side chain, assuming a planar conformation of the side chain relative to the ring. Due to this lack of chirality, conventional chiroptical spectroscopic methods are not applicable for its analysis in an achiral environment.

It is worth noting that chiroptical techniques can sometimes be used to study achiral molecules if they are placed in a chiral environment or if they aggregate with a chiral probe molecule. nih.govacs.org For instance, the aggregation of an achiral surfactant has been studied using a chiral probe, where the probe's chiroptical signals were altered by the surfactant's aggregation. nih.govacs.org However, no such studies have been reported specifically for 3-Pyridineacetic acid, 5-chloro-.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a sample. saschirality.org This phenomenon is exclusively observed in chiral molecules and is used to determine their absolute configuration and study their electronic transitions. saschirality.orgaip.org As 3-Pyridineacetic acid, 5-chloro- is an achiral compound, it does not exhibit an ECD spectrum.

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. acs.org Similar to ECD, this property, known as optical activity, is inherent only to chiral substances. saschirality.org Consequently, ORD studies are not applicable to the achiral molecule 3-Pyridineacetic acid, 5-chloro-.

Advanced Techniques for Investigating Conformational Dynamics of 3-Pyridineacetic acid, 5-chloro-

While achiral, 3-Pyridineacetic acid, 5-chloro- possesses conformational flexibility due to the rotation around the single bonds of its acetic acid side chain. The key torsional angles that define its conformation are the C3-Cα bond connecting the pyridine ring to the methylene (B1212753) group and the Cα-C(O) bond of the carboxylic acid moiety. Understanding these conformational dynamics is crucial as the spatial arrangement of the functional groups can influence the molecule's chemical and physical properties. Advanced analytical and computational techniques are employed for such investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for conformational analysis in solution. nih.gov For pyridine derivatives, the chemical shifts of ring protons are sensitive to the electron density at different positions, which can be influenced by the conformation of substituents. ipb.pt Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, helping to determine their relative proximity and thus the preferred conformation in solution. rsc.org Although specific NOESY studies on 3-Pyridineacetic acid, 5-chloro- are not available in the literature, this technique remains a primary method for such analysis. Variable-temperature NMR studies could also be used to probe the energy barriers between different conformers. rsc.org

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the molecular conformation in the solid state. It determines bond lengths, bond angles, and torsion angles, offering a static but highly detailed snapshot of the molecule's preferred arrangement in a crystalline environment. While a specific crystal structure for 3-Pyridineacetic acid, 5-chloro- is not publicly available, analysis of structurally related compounds like phenoxyacetic acid derivatives shows that the side chain can adopt various conformations, such as synclinal or antiperiplanar, depending on the crystal packing forces and intermolecular interactions. researchgate.net

Computational Modeling: Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are widely used to model conformational landscapes. nih.gov These methods can calculate the relative energies of different possible conformers to predict the most stable structures. For 3-substituted pyridines, computational studies have been used to examine conformational equilibria in solution. mdpi.com Such calculations for 3-Pyridineacetic acid, 5-chloro- would involve rotating the key dihedral angles of the side chain to map the potential energy surface and identify low-energy conformers. The results could be presented in a data table showing the relative stability of different conformations.

While specific experimental data on the conformational dynamics of 3-Pyridineacetic acid, 5-chloro- is sparse in publicly accessible literature, the combination of NMR spectroscopy, X-ray crystallography, and computational modeling represents the standard advanced approach for such an investigation.

Chemical Reactivity and Mechanistic Investigations of 3 Pyridineacetic Acid, 5 Chloro

Comprehensive Studies of Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.orguoanbar.edu.iqyoutube.com This deactivation is further intensified in acidic media, where the nitrogen atom is protonated, forming a pyridinium (B92312) ion with a positive charge. uoanbar.edu.iq Consequently, EAS reactions on pyridine derivatives typically require harsh conditions. youtube.comquimicaorganica.org

In the case of 3-Pyridineacetic acid, 5-chloro-, the regiochemical outcome of an EAS reaction is determined by the directing effects of the three substituents:

Pyridine Nitrogen: Intrinsically directs incoming electrophiles to the C-3 and C-5 positions (meta-directing) to avoid the formation of an unstable intermediate with a positive charge on the electronegative nitrogen atom. youtube.comquimicaorganica.orgquora.com

Carboxymethyl Group (-CH₂COOH) at C-3: This group is deactivating and meta-directing. Its influence would direct an incoming electrophile to the C-5 position.

Chlorine Atom (-Cl) at C-5: The chlorine atom is a deactivating but ortho-, para-directing substituent due to the interplay of its inductive electron-withdrawal and resonance electron-donation. It directs incoming electrophiles to the C-2, C-4, and C-6 positions.

Considering the combined influence of these groups, the potential sites for electrophilic attack are C-2, C-4, and C-6. The C-5 position is already substituted. The C-3 position has the acetic acid group. The pyridine nitrogen and the acetic acid group both deactivate the ring, while the chlorine atom also contributes to deactivation. The directing effects are therefore in competition. However, electrophilic substitution on pyridines bearing electron-withdrawing groups is notoriously difficult and often results in low yields or requires extreme conditions, such as high-temperature gas-phase halogenations or nitrations in fuming sulfuric acid. youtube.comresearchgate.net For instance, the nitration of chlorinated pyridines has been achieved using a mixture of sulfuric and nitric acid at elevated temperatures. youtube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 3-Pyridineacetic acid, 5-chloro-

| Position | Influence of Pyridine N | Influence of -CH₂COOH at C3 | Influence of -Cl at C5 | Combined Effect |

|---|---|---|---|---|

| C-2 | Unfavorable | Favorable (para to -CH₂COOH) | Favorable (ortho to -Cl) | Possible, but deactivated |

| C-4 | Unfavorable | Unfavorable (ortho to -CH₂COOH) | Favorable (ortho to -Cl) | Possible, but highly deactivated |

| C-6 | Unfavorable | Favorable (para to -CH₂COOH) | Favorable (para to -Cl) | Possible, but deactivated |

Nucleophilic Substitution Patterns and Mechanisms Involving the Compound

Pyridine and its derivatives are generally more susceptible to nucleophilic aromatic substitution (NAS) than benzene, particularly when a good leaving group is present at the C-2, C-4, or C-6 positions. wikipedia.orguoanbar.edu.iq These positions are electronically activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. youtube.comyoutube.com

In 3-Pyridineacetic acid, 5-chloro-, the chlorine atom is at the C-5 position, which is not one of the traditionally activated sites for NAS. Therefore, direct displacement of the C-5 chlorine by a nucleophile is expected to be difficult under standard conditions.

Mechanism: N-Oxide Activated Nucleophilic Substitution

N-Oxidation: Oxidation of the pyridine nitrogen to form 5-chloro-3-pyridineacetic acid N-oxide.

Nucleophilic Attack: The N-oxide intermediate is then more susceptible to nucleophilic attack at the C-5 position, leading to the displacement of the chloride ion.

Oxidation and Reduction Chemistry of the Pyridine Core and Side Chain of the Compound

The oxidation and reduction of 3-Pyridineacetic acid, 5-chloro- can occur at three distinct sites: the pyridine nitrogen, the pyridine ring, and the acetic acid side chain.

Oxidation:

Pyridine Nitrogen: The most common oxidation reaction for pyridines is the formation of N-oxides. wikipedia.org This is typically achieved using peracids such as m-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid. acs.orgarkat-usa.org The oxidation of 3-substituted pyridines to their corresponding N-oxides generally proceeds in high yield. arkat-usa.org

Side Chain: A study on the peracid oxidation of various isomeric methyl-phenylpyridineacetates revealed an unusual α-hydroxylation of the acetic acid side chain, in addition to N-oxidation. acs.orgacs.org This suggests that treating 3-Pyridineacetic acid, 5-chloro- with a peracid could potentially yield not only the N-oxide but also the corresponding α-hydroxyacetic acid derivative.

Reduction:

Pyridine Ring: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation, for example, using hydrogen gas with a nickel or platinum catalyst, or by using sodium metal in ethanol (B145695). uoanbar.edu.iqchempanda.com This reaction would convert 3-Pyridineacetic acid, 5-chloro- to 5-chloro-3-piperidineacetic acid.

Reductive Dechlorination: The chlorine substituent can be removed through reductive dehalogenation. This is often accomplished using catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a base, or through electrochemical reduction methods. google.comoregonstate.edu This process would convert the starting material into 3-Pyridineacetic acid.

Cycloaddition Reactions and Pericyclic Processes Involving 3-Pyridineacetic acid, 5-chloro-

Aromatic systems like pyridine are generally poor substrates for pericyclic reactions, such as the Diels-Alder reaction, because the reaction would lead to a loss of aromatic stabilization energy. acs.orgacsgcipr.org

Diels-Alder Reactions: Direct [4+2] cycloaddition of pyridines is rare. However, strategies exist to overcome this lack of reactivity. One method involves the coordination of the pyridine ring to a π-basic transition metal, such as tungsten, which disrupts the aromaticity and allows the coordinated diene fragment to undergo a Diels-Alder reaction with a dienophile. acs.org Another approach is the inverse-electron-demand Diels-Alder reaction, where an electron-poor diene reacts with an electron-rich dienophile. acsgcipr.org Heterocyclic systems like 1,2,4-triazines can act as dienes, which, after cycloaddition and extrusion of a small molecule like N₂, can form a pyridine ring. nih.govrsc.org While these methods are powerful for pyridine synthesis, their application to a pre-formed, substituted pyridine like 3-Pyridineacetic acid, 5-chloro- as the diene component is not straightforward.

1,3-Dipolar Cycloaddition Reactions: A more relevant class of cycloaddition reactions for pyridines involves their participation as 1,3-dipoles. The pyridine nitrogen can be alkylated and then deprotonated to form a pyridinium ylide, which is an azomethine ylide. koreascience.krresearchgate.net These ylides are reactive 1,3-dipoles that readily undergo cycloaddition with various dipolarophiles (e.g., alkenes, alkynes) to form five-membered rings, leading to the synthesis of indolizine (B1195054) derivatives. koreascience.krresearchgate.netwikipedia.org It is conceivable that 3-Pyridineacetic acid, 5-chloro- could be converted into a corresponding pyridinium ylide and used in such cycloaddition reactions to generate complex heterocyclic structures.

Derivatization Strategies via Functional Group Interconversions of the Compound

Carboxylic Acid Functionalization

The carboxylic acid group of the acetic acid side chain is a versatile functional handle for a wide range of derivatization reactions. These transformations are fundamental in organic synthesis for modifying the solubility, reactivity, and biological properties of the parent molecule.

Table 2: Potential Derivatization Reactions of the Carboxylic Acid Moiety

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) | Ester (-COOR) |

| Amide Formation | Amine (R-NH₂), Coupling agent (e.g., DCC, EDC) | Amide (-CONHR) |

| Acid Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Acid Chloride (-COCl) |

| Reduction to Alcohol | Strong reducing agent (e.g., LiAlH₄, BH₃·THF) | Primary Alcohol (-CH₂OH) |

The formation of amides from related chloropyridine carboxylic acids has been documented. For instance, 2-chloropyridine-3-carboxylic acid N,N-dimethylamide was synthesized by cyclizing a butadiene derivative in the presence of hydrogen chloride gas. google.com

Pyridine Nitrogen Reactivity

The lone pair of electrons on the sp²-hybridized nitrogen atom imparts basic and nucleophilic character to the pyridine ring. wikipedia.orgslideshare.net The reactivity of the nitrogen is influenced by the electronic effects of the ring substituents. rsc.org

N-Oxidation: As discussed in section 4.3, the pyridine nitrogen can be readily oxidized to form the corresponding N-oxide using various oxidizing agents like hydrogen peroxide or peracids. arkat-usa.orgacs.orggoogle.com This transformation is crucial as it not only represents a functional group interconversion but also modifies the reactivity of the pyridine ring for subsequent reactions, such as nucleophilic substitution. gcwgandhinagar.comnih.gov

Alkylation (Quaternization): The nitrogen atom can react with alkyl halides to form quaternary pyridinium salts. wikipedia.org This reaction introduces a permanent positive charge on the nitrogen atom, which significantly alters the electronic properties of the ring, making it much more susceptible to reduction and nucleophilic attack.

Protonation: As a base (pKa of pyridinium ion is ~5.2), the pyridine nitrogen will be protonated in the presence of acids to form a pyridinium salt. This is a fundamental acid-base property that affects the compound's solubility and reactivity, particularly in electrophilic substitution reactions where protonation leads to strong deactivation. uoanbar.edu.iq

Halogen Reactivity and Palladium-Catalyzed Cross-Coupling Reactions at the 5-Chloro Position.

The chlorine atom at the 5-position of the pyridine ring in 3-Pyridineacetic acid, 5-chloro- is a key functional group that enables a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The reactivity of this chloro substituent is influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the attached halides more susceptible to oxidative addition to a low-valent palladium catalyst, a crucial step in many cross-coupling catalytic cycles. nih.govlibretexts.org

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgwikipedia.orgorganic-chemistry.org For chloropyridines, these reactions often require specific catalytic systems to achieve high efficiency due to the generally lower reactivity of aryl chlorides compared to bromides or iodides. nih.gov The choice of palladium precursor, ligand, base, and solvent system is critical for the successful coupling of chloro-heteroaromatic compounds. wikipedia.org

Suzuki-Miyaura Coupling: This reaction would involve the coupling of 3-Pyridineacetic acid, 5-chloro- (or its ester derivative to avoid complications with the acidic proton) with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This method would be effective for introducing new aryl or heteroaryl substituents at the 5-position. Research on related chloropyridines has shown that catalysts with bulky, electron-rich phosphine (B1218219) ligands are often effective for activating the C-Cl bond. organic-chemistry.org

Heck Reaction: The Heck reaction would enable the introduction of an alkenyl group at the 5-position by reacting 3-Pyridineacetic acid, 5-chloro- with an alkene under palladium catalysis. organic-chemistry.org The reaction conditions would need to be optimized to favor the desired coupling product and minimize side reactions.

Sonogashira Coupling: To introduce an alkynyl group, the Sonogashira coupling would be employed, reacting the chloro-substituted pyridine with a terminal alkyne. organic-chemistry.org This reaction typically utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This reaction would allow for the formation of a new carbon-nitrogen bond at the 5-position, leading to 5-amino-3-pyridineacetic acid derivatives. This transformation is crucial for the synthesis of various biologically active molecules.

The following table provides representative examples of palladium-catalyzed cross-coupling reactions on chloropyridine derivatives, illustrating the types of transformations that would be applicable to 3-Pyridineacetic acid, 5-chloro-. It is important to note that these are analogous examples, and specific conditions for the title compound would require experimental optimization.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridine Derivatives

| Coupling Reaction | Chloropyridine Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂, SPhos | 2-Phenylpyridine | 95 | mdpi.com |

| Heck | 3-Chloropyridine | Styrene | Pd(OAc)₂, P(o-tolyl)₃ | 3-Styrylpyridine | 78 | N/A |

| Sonogashira | 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | 2-(Phenylethynyl)pyridine | 85 | N/A |

| Buchwald-Hartwig | 3-Chloropyridine | Morpholine (B109124) | Pd₂(dba)₃, Xantphos | 3-Morpholinopyridine | 92 | N/A |

Disclaimer: The data in this table is illustrative and represents reactions on similar chloropyridine structures, not on 3-Pyridineacetic acid, 5-chloro- itself. "N/A" indicates that a specific reference for this exact transformation was not found in the provided search results, but the reaction is a standard application of the named coupling.

Kinetic and Thermodynamic Analysis of Reaction Pathways Involving the Compound.

Kinetic Analysis:

The rate of palladium-catalyzed cross-coupling reactions is influenced by several factors, including the nature of the substrate, catalyst, ligand, base, and reaction temperature. nih.govrsc.org For reactions involving 3-Pyridineacetic acid, 5-chloro-, the key kinetic considerations would be:

Oxidative Addition: This is often the rate-determining step in the catalytic cycle for aryl chlorides. libretexts.org The electronic nature of the pyridine ring, influenced by the acetic acid side chain, would affect the rate of this step. The electron-withdrawing character of the ring nitrogen facilitates this step.

Ligand Effects: The choice of phosphine ligand is crucial. Bulky, electron-donating ligands generally accelerate the oxidative addition and reductive elimination steps.

Base: The base plays a critical role in the transmetalation step of the Suzuki reaction and in regenerating the active catalyst in other coupling reactions. The strength and solubility of the base can significantly impact the reaction kinetics.

Temperature: As with most chemical reactions, temperature has a significant effect on the reaction rate, with higher temperatures generally leading to faster reactions. However, side reactions can also be accelerated at elevated temperatures.

Kinetic studies on the coupling of chloroaryls have proposed that the reaction can be first-order, with the rate-determining step potentially being the dissociation of a chloroaryl radical anion in some mechanisms. rsc.org A detailed kinetic analysis of a specific reaction of 3-Pyridineacetic acid, 5-chloro- would require experimental studies, such as reaction progress monitoring under various conditions.

Thermodynamic Analysis:

Thermodynamic data, such as the standard molar enthalpies of formation and Gibbs free energies, provide information about the feasibility and position of equilibrium of a reaction. While specific thermodynamic data for 3-Pyridineacetic acid, 5-chloro- are not available, studies on related pyridine derivatives can offer some insights. researchgate.netmdpi.comunt.edu

The acidity of the carboxylic acid group and the basicity of the pyridine nitrogen are important thermodynamic parameters. The pKa of the carboxylic acid will influence the choice of base and reaction conditions, especially in reactions sensitive to pH. Theoretical studies on 3-substituted pyridines have shown that the nature of the substituent at the 3-position can influence the pKa of the pyridine nitrogen. mdpi.com

The following table presents calculated thermodynamic properties for some 3-substituted pyridines to illustrate the kind of data that would be relevant for understanding the reactivity of 3-Pyridineacetic acid, 5-chloro-.

Table 2: Calculated Thermodynamic Properties of Selected 3-Substituted Pyridines in Aqueous Solution

| Compound | Substituent at C-3 | ΔHf (kcal/mol) | ΔGf (kcal/mol) | Calculated pKa |

|---|---|---|---|---|

| Pyridine | -H | 24.3 | 33.3 | 5.25 |

| 3-Methylpyridine (B133936) | -CH₃ | 17.8 | 31.5 | 5.68 |

| 3-Chloropyridine | -Cl | 17.2 | 27.8 | 2.84 |

| Nicotinic Acid | -COOH | -59.5 | -51.2 | 4.85 |

Source: Adapted from theoretical studies on 3-substituted pyridines. mdpi.com The values for nicotinic acid (3-carboxypyridine) are included as a close structural analog to the title compound's core.

This data illustrates how substituents affect the thermodynamic properties and acidity of the pyridine ring, which in turn would influence the reaction pathways and equilibria for 3-Pyridineacetic acid, 5-chloro-.

Computational Chemistry and Theoretical Modeling of 3 Pyridineacetic Acid, 5 Chloro

Quantum Chemical Calculations for Electronic Structure and Reactivity of the Compound

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Pyridineacetic acid, 5-chloro-. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Energy Surfaces

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds like 3-Pyridineacetic acid, 5-chloro-, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can elucidate the geometries of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, stability, and electronic transitions. researchgate.net

Potential energy surfaces (PES) can be mapped using DFT to identify stable conformers and the transition states that connect them. This analysis reveals the most likely shapes the molecule will adopt and the energy barriers to rotation around its single bonds, such as the bond connecting the acetic acid group to the pyridine (B92270) ring. For similar, structurally related molecules, DFT has been successfully used to optimize geometry and analyze potential energy surfaces to find stable structures. mdpi.com

Table 1: Calculated Electronic Properties of Pyridine-based Compounds (Illustrative) This table is illustrative, showing typical parameters obtained from DFT calculations for related compounds, as specific data for 3-Pyridineacetic acid, 5-chloro- is not publicly available.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | Relates to chemical reactivity and stability |

Ab Initio Methods for Spectroscopic Parameter Prediction of the Compound

Ab initio calculations, which are based on first principles without empirical data, are employed to predict spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra. For instance, calculated vibrational frequencies (Infrared and Raman) can be correlated with experimental data to confirm the molecular structure and identify characteristic functional group vibrations. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the assignment of experimental NMR signals, providing a detailed picture of the chemical environment of each atom. While specific studies on 3-Pyridineacetic acid, 5-chloro- are not widely published, the methodology is standard in computational chemistry for characterizing novel compounds. researchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to observe the motion of a molecule over time, providing insights into its dynamic behavior. nih.govrsc.org For 3-Pyridineacetic acid, 5-chloro-, MD simulations can be used to explore its conformational landscape in different environments, such as in a solvent like water. nih.govrsc.org These simulations track the trajectories of atoms, revealing the preferred spatial arrangements of the acetic acid side chain relative to the pyridine ring and how these conformations fluctuate. researchgate.net

Furthermore, MD simulations are crucial for studying intermolecular interactions. nih.gov They can model how molecules of 3-Pyridineacetic acid, 5-chloro- interact with each other or with solvent molecules, highlighting the roles of hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.govrsc.org Understanding these interactions is key to predicting physical properties like solubility and the tendency to form aggregates or crystals. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Mechanistic Insights (Strictly without clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its activity. mdpi.com For 3-Pyridineacetic acid, 5-chloro-, QSAR studies would involve calculating a set of molecular descriptors that quantify its structural, electronic, and physicochemical properties.

These descriptors could include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure.

Electronic descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies.

Physicochemical descriptors: Like logP (lipophilicity) and polar surface area (PSA). researchgate.net

By building a statistical model that links these descriptors to a measured non-clinical activity (e.g., enzyme inhibition, receptor binding), one can gain mechanistic insights into which molecular features are important for that activity. mdpi.commdpi.com For example, a QSAR model might reveal that the electronegativity of the chlorine atom at the 5-position significantly influences the compound's interaction with a biological target. mdpi.com These models are valuable for predicting the activity of new, unsynthesized analogs.

Prediction of Reaction Pathways and Transition States for Reactions Involving the Compound

Computational methods can be used to model the course of chemical reactions involving 3-Pyridineacetic acid, 5-chloro-. By calculating the potential energy surface for a proposed reaction, chemists can identify the most likely pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. This predictive capability is essential for understanding reaction mechanisms and for optimizing synthetic routes. mdpi.com For example, theoretical calculations could explore the mechanism of esterification of the carboxylic acid group or nucleophilic substitution on the pyridine ring.

In Silico Screening Methodologies for Ligand Design Based on the Compound's Structure

The structure of 3-Pyridineacetic acid, 5-chloro- can serve as a scaffold or starting point for in silico ligand design. rsc.org Virtual screening techniques can be used to search large compound libraries for molecules that are structurally similar or that share key pharmacophoric features. nih.gov

Structure-based design involves docking candidate molecules into the active site of a target protein to predict their binding affinity and orientation. Ligand-based design, on the other hand, uses the known structure of an active molecule like 3-Pyridineacetic acid, 5-chloro- to create a 3D pharmacophore model. This model, which defines the essential spatial arrangement of features like hydrogen bond donors/acceptors and aromatic rings, can then be used to screen for other molecules that fit the model, potentially leading to the discovery of novel compounds with similar or improved activity profiles. rsc.orgnih.gov

Applications in Advanced Organic Synthesis and Materials Science of 3 Pyridineacetic Acid, 5 Chloro

Role as a Key Synthetic Intermediate for Complex Molecule Construction

3-Pyridineacetic acid, 5-chloro- is a versatile precursor in the synthesis of a wide array of complex organic molecules. The presence of the pyridine (B92270) nitrogen, the carboxylic acid group, the active methylene (B1212753) group, and the chloro substituent provides multiple reactive sites for chemical transformations. This allows for its incorporation into larger, more intricate molecular frameworks through various synthetic strategies.

The intrinsic functionalities of 3-Pyridineacetic acid, 5-chloro- make it an adept building block for the construction of diverse heterocyclic systems. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, which can then participate in cyclization reactions. For instance, condensation of its ester derivatives with hydrazine could yield pyridyl-substituted pyrazolidinones. Similarly, reactions involving the active methylene protons could be employed to construct fused ring systems. The pyridine nitrogen itself can be quaternized or oxidized, modifying the reactivity of the ring and enabling further synthetic manipulations.

In the field of medicinal chemistry, the pyridine ring is a well-established scaffold found in numerous therapeutic agents. The chloro-substituent on 3-Pyridineacetic acid, 5-chloro- provides a handle for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, which are powerful methods for carbon-carbon and carbon-heteroatom bond formation. These reactions enable the introduction of a wide variety of substituents at the 5-position of the pyridine ring, allowing for the systematic exploration of structure-activity relationships in drug discovery programs.

The acetic acid side chain can also be elaborated. For example, Curtius or Schmidt rearrangements of the corresponding acyl azide could provide access to aminomethylpyridine derivatives, which are important pharmacophores. Alternatively, the carboxylic acid can be used to link the pyridine core to other molecular fragments, creating hybrid molecules with potentially novel properties. A general synthetic scheme illustrating the utility of this compound in scaffold development is presented below.

Table 1: Potential Synthetic Transformations of 3-Pyridineacetic acid, 5-chloro- for Pharmaceutical Scaffold Synthesis

| Starting Material | Reagents | Product Type | Potential Application |

|---|---|---|---|

| 3-Pyridineacetic acid, 5-chloro- | 1. SOCl₂2. R-NH₂ | Substituted Amide | Linker for molecular probes |

| 3-Pyridineacetic acid, 5-chloro- | Ar-B(OH)₂, Pd catalyst, Base | 5-Aryl-3-pyridineacetic acid | Core for biaryl compounds |

| 3-Pyridineacetic acid, 5-chloro- | 1. (COCl)₂2. NaN₃3. Heat, R-OH | Carbamate Derivative | Precursor to amines |

| 3-Pyridineacetic acid, 5-chloro- | R-NH₂, Coupling agent | Peptide Conjugate | Building block for peptidomimetics |

Chlorinated pyridine rings are a common structural motif in many modern agrochemicals, including herbicides, insecticides, and fungicides. The presence of the chlorine atom in 3-Pyridineacetic acid, 5-chloro- can enhance the biological efficacy and modulate the physicochemical properties of the final product. Synthetic methodologies analogous to those used in pharmaceutical chemistry can be applied to incorporate this building block into new agrochemical candidates. For example, the carboxylic acid functionality can be converted into various esters or amides, which are common toxophores in pesticides. The ability to perform cross-coupling reactions at the chloro-position further expands the range of accessible structures, facilitating the optimization of herbicidal or pesticidal activity.

Ligand Design and Coordination Chemistry Applications of the Compound

The structure of 3-Pyridineacetic acid, 5-chloro- is well-suited for applications in coordination chemistry. It possesses two primary coordination sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. This allows it to function as a versatile ligand, capable of binding to a wide range of metal ions to form stable coordination complexes, including metal-organic frameworks (MOFs).

Metal complexes of 3-Pyridineacetic acid, 5-chloro- can be synthesized through the reaction of the deprotonated ligand (5-chloro-3-pyridineacetate) with various metal salts in a suitable solvent. The resulting complexes can exhibit diverse structural motifs depending on the metal ion's coordination preferences, the stoichiometry of the reaction, and the presence of auxiliary ligands. The ligand can act as a monodentate donor through the pyridine nitrogen or the carboxylate oxygen, or as a bidentate chelating or bridging ligand, linking multiple metal centers.

The characterization of these complexes typically involves a combination of analytical techniques. Single-crystal X-ray diffraction provides definitive structural information, while spectroscopic methods such as FT-IR and UV-Vis provide insights into the coordination environment of the metal ion. Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the complexes.

Table 2: Expected Coordination Modes of 3-Pyridineacetic acid, 5-chloro- with Metal Ions

| Coordination Mode | Description | Potential Metal Ions |

|---|---|---|

| Monodentate (N-donor) | Coordination through the pyridine nitrogen atom. | Pt(II), Pd(II) |

| Monodentate (O-donor) | Coordination through one oxygen of the carboxylate. | Lanthanides |

| Bidentate (N,O-chelate) | Coordination through both the nitrogen and one carboxylate oxygen to the same metal center. | Cu(II), Zn(II), Ni(II) |

| Bridging | The carboxylate group bridges two metal centers. | Co(II), Mn(II), Cd(II) |

Metal complexes incorporating pyridine-based ligands are widely used as catalysts in a variety of organic transformations. The electronic properties of the 3-Pyridineacetic acid, 5-chloro- ligand can be fine-tuned by virtue of the electron-withdrawing nature of the chlorine atom, which in turn can influence the catalytic activity of the corresponding metal complex.

Complexes derived from this ligand could potentially catalyze reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. For instance, copper complexes might be investigated for their activity in atom transfer radical polymerization (ATRP) or click chemistry. Palladium complexes could be explored as catalysts for cross-coupling reactions, where the ligand's properties could impact catalyst stability and turnover number. The synthesis of well-defined metal complexes with 3-Pyridineacetic acid, 5-chloro- is a crucial first step towards exploring and developing their potential catalytic applications.

Development of Functional Materials and Polymers Utilizing the Compound

The unique combination of a heterocyclic aromatic ring and reactive functional groups in 3-Pyridineacetic acid, 5-chloro- makes it a promising candidate for the synthesis of novel functional materials and polymers. The pyridine moiety can impart specific thermal, electronic, and coordination properties, while the carboxylic acid and chloro-substituent offer versatile handles for polymerization and modification.

Monomer in Polymer Chemistry

As a bifunctional molecule, 3-Pyridineacetic acid, 5-chloro- possesses the fundamental characteristics of a monomer for the construction of various polymer architectures. The carboxylic acid group can readily participate in condensation polymerization reactions, such as polyesterification or polyamidation.

Potential Polymerization Pathways:

Polyesters: Reacting the carboxylic acid group of 3-Pyridineacetic acid, 5-chloro- with a diol under esterification conditions would yield a polyester. The resulting polymer would feature the pyridine ring as a pendant group, influencing the polymer's solubility, thermal stability, and ability to coordinate with metal ions.

Polyamides: Similarly, condensation with a diamine would lead to the formation of a polyamide. The incorporation of the pyridine unit could enhance the rigidity and thermal resistance of the polyamide, analogous to other aromatic polyamides.

Poly(urethane-semicarbazides): The modification of polyurethanes with pyridine derivatives has been shown to improve thermal and mechanical properties. It is conceivable that 3-Pyridineacetic acid, 5-chloro- could be chemically modified and integrated into polyurethane chains to create new metal-containing polymers with enhanced functionalities.

The presence of the chlorine atom on the pyridine ring could also serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the final properties of the material.

Table 1: Potential Polymer Types and Properties Derived from 3-Pyridineacetic acid, 5-chloro-

| Polymer Type | Potential Monomer Partner | Key Linkage | Anticipated Properties |

| Polyester | Diol (e.g., ethylene glycol) | Ester | Enhanced thermal stability, metal coordination capability |

| Polyamide | Diamine (e.g., hexamethylenediamine) | Amide | Increased rigidity, high-temperature resistance |

| Modified Polyurethane | Isocyanates, Hydrazides | Urethane, Semicarbazide | Improved thermal and mechanical strength, potential for metal ion incorporation |

Integration into Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. The structure of 3-Pyridineacetic acid, 5-chloro- is well-suited for participation in several types of non-covalent interactions that drive supramolecular assembly.

Key Intermolecular Interactions:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust dimers or extended chains.

Halogen Bonding: The chlorine atom on the pyridine ring can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules. This type of interaction is a powerful tool for directing the crystal packing and forming predictable supramolecular architectures.

The interplay of these interactions could lead to the formation of diverse supramolecular structures such as tapes, sheets, or three-dimensional networks. The specific geometry and functionality of these assemblies would be dictated by the precise arrangement of the molecules, which could be controlled by factors such as solvent choice and temperature during crystallization.

Applications in Chemo- and Biosensor Development

The pyridine ring is a common component in the design of chemosensors due to its ability to coordinate with metal ions and its participation in photo-induced electron transfer processes, which can lead to changes in fluorescence or color. The functional groups of 3-Pyridineacetic acid, 5-chloro- provide handles for its incorporation into more complex sensor systems.

Mechanisms for Chemical Detection:

The development of a sensor based on this compound would likely rely on the modulation of its photophysical properties upon interaction with a target analyte.

Coordination-Based Sensing: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group can act as a chelating unit for metal ions. The binding of a metal ion would alter the electronic structure of the molecule, potentially causing a "turn-on" or "turn-off" fluorescent response. The chloro-substituent can influence the Lewis basicity of the pyridine nitrogen, thereby tuning the selectivity of the sensor for different metal ions.

Analyte-Induced Assembly/Disassembly: A sensor could be designed where the compound is part of a supramolecular assembly that is either formed or disrupted in the presence of a specific analyte. This change in the aggregation state could be transduced into a detectable signal, such as a change in light scattering or fluorescence.

Table 2: Potential Sensing Applications and Detection Mechanisms

| Target Analyte | Potential Detection Mechanism | Role of 3-Pyridineacetic acid, 5-chloro- |

| Metal Ions (e.g., transition metals) | Chelation-enhanced fluorescence/quenching | Ligand providing a coordination site |

| Small Organic Molecules | Displacement of a fluorescent indicator from a host-guest complex | Component of the host molecule |

| Anions | Interaction with a metal complex of the compound, leading to a colorimetric change | Ligand in a metal-based anion sensor |

While direct experimental evidence for these applications of 3-Pyridineacetic acid, 5-chloro- is not yet prevalent in the literature, its chemical structure strongly suggests its potential as a valuable building block in materials science and sensor technology. Further research into the synthesis and characterization of polymers, supramolecular structures, and sensor systems incorporating this compound is warranted to fully explore its capabilities.

Environmental Transformation and Degradation Pathways of 3 Pyridineacetic Acid, 5 Chloro

Photodegradation Mechanisms and Products

There is no specific information available in the reviewed scientific literature concerning the photodegradation mechanisms of 3-Pyridineacetic acid, 5-chloro-. Research studies detailing the effects of natural or simulated sunlight on this compound, its rate of degradation, the quantum yield, or the identification of its photolytic byproducts have not been found. Consequently, data on half-life in atmospheric or aquatic environments under photolytic conditions is not available.

Biodegradation Pathways in Environmental Systems

Investigations into the biodegradation of 3-Pyridineacetic acid, 5-chloro- in environmental systems such as soil or water are not documented in the available literature. There are no published studies identifying microbial strains capable of metabolizing this compound or detailing the enzymatic pathways involved in its breakdown. As a result, information regarding its persistence, potential for bioaccumulation, and the formation of biologically derived metabolites in the environment remains unknown.

Chemical Degradation in Aquatic and Terrestrial Environments

Specific data on the chemical degradation of 3-Pyridineacetic acid, 5-chloro- through processes such as hydrolysis, oxidation, or reduction in aquatic and terrestrial environments is not available. There are no detailed studies on how factors like pH, temperature, and the presence of other chemical agents influence its stability and transformation. Therefore, its persistence against abiotic chemical degradation cannot be determined from the current body of scientific research.

Metabolite Identification and Environmental Fate Modeling

Due to the absence of studies on its degradation pathways, there is no information on the identity of non-biological or non-clinical metabolites of 3-Pyridineacetic acid, 5-chloro-. Furthermore, no environmental fate models specific to this compound were found. Such models, which are used to predict the distribution and persistence of chemicals in the environment, require empirical data on physical-chemical properties and degradation rates that are not currently published for this substance.

Future Research Directions and Emerging Paradigms for 3 Pyridineacetic Acid, 5 Chloro

Integration with Flow Chemistry and Automated Synthesis

The synthesis of functionalized pyridines can be complex, often requiring multiple steps with purification at each stage. The integration of continuous flow chemistry and automated synthesis platforms offers a transformative approach to producing 3-Pyridineacetic acid, 5-chloro- and its derivatives with greater efficiency, safety, and scalability.

Future research can focus on developing a multi-step, fully automated flow synthesis of the title compound. This could involve, for instance, the continuous flow synthesis of a pyridine (B92270) or chloropyridine precursor, followed by subsequent in-line functionalization. Research indicates that various pyridine syntheses, such as the Bohlmann–Rahtz reaction, can be adapted to flow reactors, sometimes incorporating microwave heating to accelerate the process. beilstein-journals.orgtechnologynetworks.comresearchgate.net Similarly, the direct amination of chloropyridines has been successfully demonstrated in high-temperature flow reactors, showcasing the potential for nucleophilic substitution on the pyridine ring under continuous processing. researchgate.net The carboxylation step, potentially using carbon dioxide in a tube-in-tube gas permeable membrane reactor, could also be integrated into a continuous sequence, as has been shown for other Grignard and organolithium reagents. durham.ac.uk

An automated system could sequence these steps, minimizing manual handling and enabling rapid optimization of reaction conditions such as temperature, pressure, and residence time. nih.gov This approach would not only accelerate the synthesis of 3-Pyridineacetic acid, 5-chloro- but also facilitate the creation of a library of analogues for screening in various applications.

Table 1: Potential Flow Chemistry Modules for Synthesis of 3-Pyridineacetic acid, 5-chloro-

| Synthesis Stage | Potential Flow Chemistry Approach | Key Advantages |

| Pyridine Ring Formation | Bohlmann-Rahtz or Hantzsch synthesis in a microwave flow reactor. beilstein-journals.orgtechnologynetworks.com | Rapid, high-yielding, single regioisomer formation. |

| Chlorination | Gas-phase chlorination in a packed-bed reactor or phosphine-mediated halogenation. nih.govgoogle.com | Controlled reaction, potential for high regioselectivity. |

| Carboxylation | Carboxylation of a metalated intermediate with CO2 in a gas-liquid flow reactor. durham.ac.uk | Efficient use of gaseous reagent, high purity of product. |

| Integrated Synthesis | Telescoping multiple steps in an automated platform. nih.gov | Reduced manual intervention, rapid library synthesis. |

Application of Machine Learning in Reaction Prediction and Optimization for the Compound

The synthesis and functionalization of complex molecules like 3-Pyridineacetic acid, 5-chloro- can be a resource-intensive process. Machine learning (ML) is emerging as a powerful tool to accelerate chemical research by predicting reaction outcomes and optimizing reaction conditions.

Future research could apply ML models to the synthesis of 3-Pyridineacetic acid, 5-chloro-. By training algorithms on large databases of chemical reactions, global models can predict suitable reagents, catalysts, and solvents for the key transformations required, such as the halogenation of the pyridine ring or the introduction of the acetic acid side chain. researchgate.netacs.org For instance, ML could help identify the optimal conditions for a selective C-H functionalization to introduce the chloro-substituent, a traditionally challenging transformation for electron-deficient pyridines. rsc.org

Beyond synthesis planning, ML can be used for local reaction optimization. An automated synthesis platform, as described in section 8.1, could be coupled with an ML algorithm in a closed-loop system. The algorithm would suggest initial reaction conditions, the automated system would perform the experiment, and the analytical results would be fed back to the algorithm to inform the next set of experiments, rapidly converging on the optimal conditions for yield or purity. This approach would minimize the number of experiments required and could uncover non-obvious process parameters for the synthesis of 3-Pyridineacetic acid, 5-chloro-.

Development of Sustainable Synthesis Strategies for 3-Pyridineacetic acid, 5-chloro-

Green chemistry principles are increasingly guiding the development of new synthetic methodologies. Future research on 3-Pyridineacetic acid, 5-chloro- should prioritize the development of sustainable and environmentally benign synthesis strategies.

This could involve the use of one-pot, multicomponent reactions to construct the core pyridine structure, which reduces waste by minimizing intermediate purification steps. nih.govresearchgate.netacs.org Microwave-assisted organic synthesis is another green technique that can significantly shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.net

A key area for improvement is the halogenation step. Traditional pyridine halogenation often requires harsh conditions and can produce mixtures of isomers. nih.gov Recent advances in selective halogenation, such as those using designed phosphine (B1218219) reagents that enable C-H functionalization under milder conditions, could provide a more sustainable route to 5-chloro-substituted pyridines. nih.govacs.orgresearchgate.net Another innovative approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective halogenation under mild conditions. nih.gov Exploring biocatalytic routes for both the synthesis of the pyridine ring and the halogenation step could also lead to significantly greener processes.

Table 2: Comparison of Synthesis Strategies for Sustainability

| Strategy | Traditional Approach | Sustainable Future Direction |

| Solvent Use | Often uses hazardous, non-recyclable solvents. | Use of greener solvents (e.g., water, ethanol) or solvent-free conditions. researcher.life |

| Catalysis | Stoichiometric, often toxic reagents. | Use of recyclable catalysts (e.g., heterogeneous catalysts, organocatalysts). acs.org |

| Energy Input | Prolonged heating with conventional methods. | Microwave-assisted synthesis or flow chemistry for efficient heat transfer. beilstein-journals.orgresearchgate.net |

| Atom Economy | Multi-step synthesis with protecting groups. | One-pot multicomponent reactions and direct C-H functionalization. rsc.orgnih.gov |

| Halogenation | Harsh reagents, high temperatures, poor selectivity. nih.gov | Mild, regioselective methods (e.g., via phosphonium (B103445) salts or Zincke intermediates). nih.govnih.gov |

Multidisciplinary Research Opportunities Leveraging the Compound's Structure

The distinct functional groups of 3-Pyridineacetic acid, 5-chloro- make it a versatile scaffold for multidisciplinary research, extending beyond traditional organic chemistry.

In materials science , the pyridine moiety can act as a ligand for metal centers, suggesting its use in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The carboxylic acid group can serve as an anchor to bind to metal oxide surfaces, such as titanium dioxide or zinc oxide, for applications in dye-sensitized solar cells or as a surface modifier for nanoparticles. The presence of the chlorine atom allows for post-synthetic modification of such materials through cross-coupling reactions.

In catalysis , derivatives of 3-Pyridineacetic acid, 5-chloro- could be explored as ligands for transition metal catalysts. The electronic properties of the pyridine ring, tuned by the chloro- and acetic acid substituents, could influence the activity and selectivity of a catalytic metal center in various organic transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-3-pyridineacetic acid, and how can reaction yields be improved?

- Methodological Answer : The synthesis of 5-chloro-3-pyridineacetic acid derivatives typically involves multi-step reactions, such as cyclization of chlorinated precursors (e.g., 2-chloronicotinic acid) with thiourea, followed by chlorination and amination steps. Solvent selection (e.g., dimethyl sulfoxide for enhanced reactivity) and catalysts like triethylamine can improve yields . Alternative routes include hydrolysis of ethyl esters (e.g., ethyl 3-pyridylacetate) under acidic conditions, as described in classical preparations . Optimization requires monitoring reaction intermediates via HPLC (≥99% purity standards) and adjusting stoichiometry to minimize byproducts .

Q. How should researchers characterize 5-chloro-3-pyridineacetic acid to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze proton environments (e.g., pyridine ring protons at δ 7.2–8.3 ppm and acetic acid protons at δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 137.14 g/mol for 3-pyridineacetic acid) and fragmentation patterns .

- HPLC : Assess purity (≥95% by area normalization) using C18 columns and mobile phases like acetonitrile/water .

Q. What safety protocols are critical for handling 5-chloro-3-pyridineacetic acid in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose via approved chemical waste channels. Avoid drainage into waterways .

- First Aid : For skin exposure, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reported biological activity of 5-chloro-3-pyridineacetic acid derivatives?

- Methodological Answer : Discrepancies in enzyme inhibition data (e.g., IC50 values) may arise from assay conditions (pH, temperature) or impurities. Conduct:

- Dose-Response Curves : Use standardized assays (e.g., fluorescence-based kinase assays) with controls for non-specific binding .

- Metabolite Profiling : Identify degradation products via LC-MS to rule out off-target effects .

- Computational Modeling : Validate binding modes using molecular docking (e.g., AutoDock Vina) against crystal structures of target proteins .

Q. What strategies are effective in scaling up the synthesis of 5-chloro-3-pyridineacetic acid while maintaining purity?

- Methodological Answer :

- Process Optimization : Replace batch reactions with flow chemistry to enhance heat/mass transfer and reduce side reactions .

- Purification : Use recrystallization (e.g., from ethyl acetate) or preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) .

- Quality Control : Implement in-line FTIR to monitor reaction progress and ensure intermediates meet ≥98% purity thresholds .

Q. How can interdisciplinary approaches enhance the application of 5-chloro-3-pyridineacetic acid in drug discovery?

- Methodological Answer :

- Medicinal Chemistry : Synthesize analogs (e.g., amide or ester derivatives) to improve bioavailability. For example, ethyl esters show enhanced membrane permeability .

- Pharmacology : Evaluate in vivo efficacy using rodent models of inflammation or cancer, with PK/PD studies to correlate plasma concentrations with target engagement .

- Toxicology : Assess acute toxicity (LD50) and organ-specific effects (e.g., respiratory or hepatic) through OECD-compliant assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.